![molecular formula C20H24N2O4S B2527938 4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide CAS No. 899952-94-4](/img/structure/B2527938.png)
4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with biological activities, which can provide a context for understanding similar compounds. Benzamide derivatives are known for their diverse biological properties, including analgesic, gastrokinetic, and antibacterial activities .
Synthesis Analysis
The synthesis of benzamide derivatives often involves multiple steps, including N-alkylation, ring expansion, and reactions with different substituents. For example, a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized using ultrasonic mediated N-alkylation followed by ring expansion and hydrazinolysis . Similarly, the synthesis of {[(4-hydroxy-1-methyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)carbonyl]amino} benzoic acids involved multiple steps, including the introduction of carboxyl group derivatives .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray diffraction analysis has been used to determine the molecular and crystal structure of these compounds. Despite different crystal habits, such as sticks, plates, and blocks, the molecular and crystal structure can remain identical, as seen in the study of N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including interactions with different substituents to enhance biological activity. For instance, the introduction of substituents at the N-4 position of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides has been shown to affect gastrokinetic activity .
Physical and Chemical Properties Analysis
The physical properties, such as crystal habit, can significantly influence the biological properties of benzamide derivatives. Different crystal forms can exhibit varying degrees of analgesic activity, acute toxicity, and the potential to cause gastric damage . The chemical properties, such as the presence of a free carboxyl group or its derivatives, can determine the potential use of these compounds as diuretics or analgesics .
科学的研究の応用
Benzothiazole Derivatives in Drug Development
Benzothiazole and its derivatives have been widely studied for their pharmacological properties. They are known for a broad spectrum of activities, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic effects. For example, the therapeutic potential of benzothiazoles has been highlighted in a comprehensive review, emphasizing their importance in medicinal chemistry due to their varied biological activities and potential for drug development (Kamal, Ali Hussaini, & Malik, 2015).
Role in Neurodegenerative Diseases
Amyloid imaging in Alzheimer's disease research has seen the use of radioligands that share structural similarities with complex benzamide derivatives. These radioligands are used to measure amyloid deposits in vivo, indicating the significance of such compounds in understanding and possibly treating neurodegenerative diseases (Nordberg, 2007).
Antioxidant Capacity
The antioxidant capacity of compounds, including those related to benzothiazoles, is crucial for their potential therapeutic effects against oxidative stress-related conditions. Studies on the decolorization assay of antioxidant capacity highlight the relevance of structural features in benzothiazole derivatives for their efficacy as antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Advanced Oxidation Processes
The degradation of environmental pollutants through advanced oxidation processes (AOPs) can be related to the reactivity of benzothiazole derivatives. Such studies provide insights into the chemical behavior of these compounds under oxidative conditions, potentially relevant to their stability and reactivity in pharmaceutical formulations (Qutob, Hussein, Alamry, & Rafatullah, 2022).
特性
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-19-10-4-16(5-11-19)12-13-21-20(23)17-6-8-18(9-7-17)22-14-2-3-15-27(22,24)25/h4-11H,2-3,12-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBFPBQUTLIZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

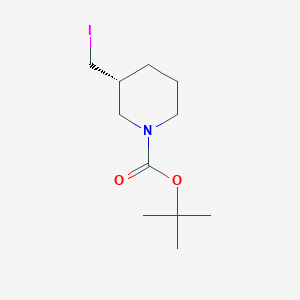
![7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2527856.png)
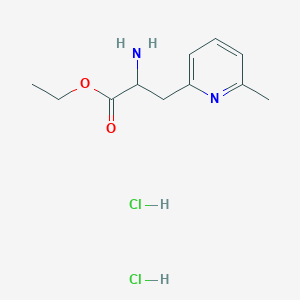

![(2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2527862.png)
![4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide](/img/structure/B2527863.png)
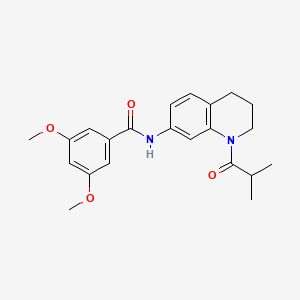
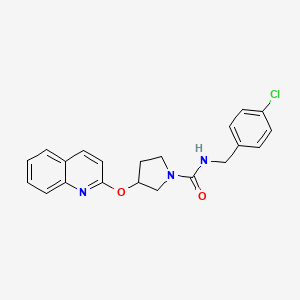
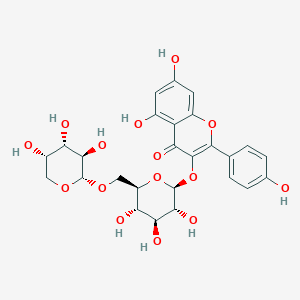
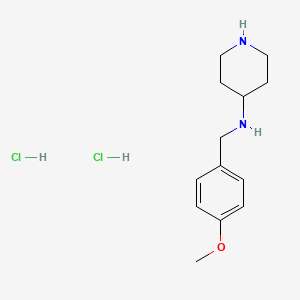
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2527875.png)
![6-[2-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2527876.png)
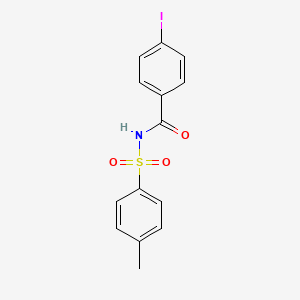
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2527878.png)